(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride
Description
(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by a 3-azabicyclo[3.2.0]heptane scaffold with a carboxylic acid group and a stereospecific configuration. Its hydrochloride salt enhances solubility and stability, making it valuable in pharmaceutical synthesis. The molecular formula is C₇H₁₂ClNO₂ (free acid: C₇H₁₁NO₂; HCl adds 36.46 g/mol), with a molecular weight of 177.64 g/mol .
Key structural features include:
- Bicyclic framework: A fused [3.2.0] heptane ring system with a nitrogen atom at position 2.
- Stereochemistry: The (1R,2R,5S) configuration ensures distinct spatial orientation, critical for biological interactions.
- Functional groups: A carboxylic acid at position 2 and a tertiary amine protonated as a hydrochloride salt.
This compound is used as a chiral building block in drug discovery, particularly for protease inhibitors and neuroactive agents .
Properties
IUPAC Name |
(1R,2R,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-2-1-4(5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIJHFJLLIPWLR-RWOHWRPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CN[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving suitable precursors.
Functional Group Transformations:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: Various substitution reactions can be employed to replace hydrogen atoms with other functional groups, enhancing the compound’s reactivity or biological activity.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to design new drugs with improved efficacy and selectivity.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act on specific molecular targets, offering new treatments for various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s three-dimensional structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Differences
Notes:
- The bicyclic system ([3.2.0] vs. [3.1.0] or [3.1.1]) dictates ring strain and conformational flexibility. For example, [3.1.0]hexane () has a smaller, more strained structure than [3.2.0]heptane .
- Substituents like dimethyl groups () increase lipophilicity, while sulfur (4-thia, ) alters electronic properties and metabolic stability .
- Functional groups determine reactivity: carboxylic acids enable salt formation (e.g., hydrochlorides), while alcohols () reduce acidity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Solubility (Inferred) | LogP (Predicted) | Key Stability Factors |
|---|---|---|---|---|
| Target Compound | 177.64 | High (hydrochloride salt) | ~0.5 | Stable in acidic conditions |
| 6,6-Dimethyl variant (CAS 565456-77-1) | 195.65 | Moderate (hydrophobic substituents) | ~1.2 | Sensitive to oxidation |
| 4-Thia derivative (CAS 525-97-3) | 342.46 | Low (bulky pivalamido group) | ~2.5 | Photolabile due to thioether |
| [3.1.1]heptane variant (CAS EN300-190540) | 195.65 | High (smaller ring) | ~0.3 | Prone to ring-opening in base |
Key Observations :
- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs .
- Bulky substituents (e.g., pivalamido in ) reduce solubility but enhance receptor binding specificity .
- Sulfur-containing analogs () exhibit lower photostability due to thioether oxidation .
Research Findings :
- The target compound’s stereochemical purity (>97%) is confirmed via HPLC (), critical for enantioselective drug action .
- Dimethyl variants () require harsh hydrolysis conditions (NaOH/THF), limiting scalability .
- 4-Thia derivatives () show broad-spectrum antibacterial activity but face resistance due to β-lactamase degradation .
Biological Activity
(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid; hydrochloride is a bicyclic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
- CAS Number : 2287249-15-2
Antibacterial Activity
Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound was tested against various strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis using the agar well diffusion method. The results indicated that these compounds could effectively inhibit bacterial growth, showcasing their potential as antibiotic agents .
Table 1: Antibacterial Activity of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives
| Bacterial Strain | Zone of Inhibition (mm) | Control (Meropenem) |
|---|---|---|
| Escherichia coli | 18 | 24 |
| Staphylococcus aureus | 20 | 25 |
| Bacillus subtilis | 15 | 22 |
Enzyme Inhibition
The compound has shown promise in enzyme inhibition assays. Specifically, it has been evaluated for its ability to inhibit urease and alpha-amylase enzymes. These enzymes are critical in various biological processes, and their inhibition can lead to therapeutic benefits in conditions like peptic ulcers and diabetes.
Table 2: Enzyme Inhibition Assay Results
| Enzyme | Inhibition Percentage (%) | Positive Control |
|---|---|---|
| Urease | 65 | 75 (Acetohydroxamic Acid) |
| Alpha-Amylase | 70 | 80 (Acarbose) |
Antioxidant Activity
The antioxidant potential of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid was assessed using the DPPH radical scavenging assay. The results indicated that this compound exhibits significant antioxidant activity, which is beneficial for preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 30 |
| 100 | 50 |
| 200 | 70 |
Case Studies
A recent study evaluated the efficacy of a series of azabicyclo compounds in treating infections caused by resistant bacterial strains. The research highlighted how modifications in the chemical structure of these compounds could enhance their antibacterial efficacy and reduce resistance development . Furthermore, in vivo studies demonstrated that these compounds could penetrate the blood-brain barrier effectively, suggesting their potential use in treating central nervous system infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
